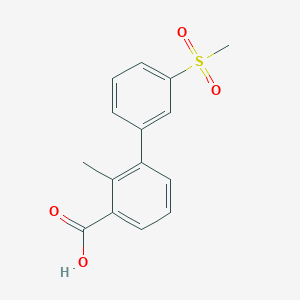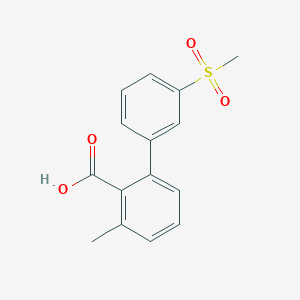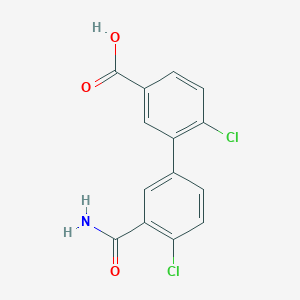
3-(3-Carbamoyl-4-chlorophenyl)-5-trifluoromethylbenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Carbamoyl-4-chlorophenyl)-5-trifluoromethylbenzoic acid, 95% (hereafter referred to as 3-C4CP-5-TMB) is a novel compound with a variety of potential uses in the laboratory setting. It is a white crystalline powder that is soluble in water and other organic solvents. Its chemical structure is C14H8ClF3NO3 and it has a molecular weight of 305.65 g/mol. It is a relatively new compound, first synthesized in 2014.
Applications De Recherche Scientifique
3-C4CP-5-TMB has a variety of potential applications in scientific research. It can be used as a reagent in organic synthesis, as a catalyst in the production of polymers, and as a fluorescent dye for the detection of proteins. It is also used in the synthesis of polymers, such as polyurethanes, polycarbonates, and polyesters. Additionally, it has been used in the synthesis of pharmaceuticals, such as anti-cancer drugs.
Mécanisme D'action
The mechanism of action of 3-C4CP-5-TMB is not fully understood. However, it is believed to act as a proton donor, donating protons to other molecules in order to facilitate chemical reactions. Additionally, it is believed to act as a catalyst, increasing the rate of chemical reactions by providing a suitable environment for the reactants.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-C4CP-5-TMB are not yet fully understood. However, it is believed to have antioxidant and anti-inflammatory properties. Additionally, it has been shown to inhibit the growth of certain types of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-C4CP-5-TMB in laboratory experiments include its low cost, its high solubility in water, and its ability to act as a catalyst in certain reactions. Additionally, it is relatively easy to synthesize and is relatively stable in air. The main limitation of using 3-C4CP-5-TMB in laboratory experiments is its toxicity, which can be dangerous if not handled properly.
Orientations Futures
The potential future applications of 3-C4CP-5-TMB are numerous. It could be used as a drug delivery system for the treatment of cancer, as a fluorescent dye for the detection of proteins, as a reagent in organic synthesis, and as a catalyst in the production of polymers. Additionally, it could be used in the synthesis of pharmaceuticals, such as anti-cancer drugs. Additionally, further research is needed to better understand its biochemical and physiological effects, as well as its mechanism of action.
Méthodes De Synthèse
The synthesis of 3-C4CP-5-TMB involves a multi-step reaction process. The first step is the condensation of 4-chlorophenylisocyanate and 3-carbamoyl-5-trifluoromethylbenzoic acid in the presence of an acid catalyst, such as sulfuric acid. This reaction yields the desired product, 3-C4CP-5-TMB, along with by-products such as water and carbon dioxide. The reaction is typically carried out at a temperature of 90-100°C and a pressure of 1-2 bar.
Propriétés
IUPAC Name |
3-(3-carbamoyl-4-chlorophenyl)-5-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClF3NO3/c16-12-2-1-7(6-11(12)13(20)21)8-3-9(14(22)23)5-10(4-8)15(17,18)19/h1-6H,(H2,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVLDIUGCRUOXEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)C(F)(F)F)C(=O)O)C(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30691607 |
Source


|
| Record name | 3'-Carbamoyl-4'-chloro-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30691607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Carbamoyl-4-chlorophenyl)-5-trifluoromethylbenzoic acid | |
CAS RN |
1261966-86-2 |
Source


|
| Record name | 3'-Carbamoyl-4'-chloro-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30691607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














